4-Chloro-2-cyclopropyl-7-fluoroquinazoline
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Overview
Description
4-Chloro-2-cyclopropyl-7-fluoroquinazoline is a chemical compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential therapeutic applications and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-7-fluoroquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a suitable precursor with a chloro and fluoro substituent in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide or acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-7-fluoroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines .
Scientific Research Applications
4-Chloro-2-cyclopropyl-7-fluoroquinazoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-7-fluoroquinazoline involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-fluoroquinazoline: Shares a similar core structure but lacks the cyclopropyl group.
2-Cyclopropyl-7-fluoroquinazoline: Similar but lacks the chloro substituent.
4-Chloro-2-cyclopropylquinazoline: Similar but lacks the fluoro substituent.
Uniqueness
4-Chloro-2-cyclopropyl-7-fluoroquinazoline is unique due to the presence of both chloro and fluoro substituents along with a cyclopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-7-fluoroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-10-8-4-3-7(13)5-9(8)14-11(15-10)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIMXGTTWJLAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)F)C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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